molecular formula C10H16O4 B14208798 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate CAS No. 823192-45-6

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate

Cat. No.: B14208798
CAS No.: 823192-45-6
M. Wt: 200.23 g/mol
InChI Key: ZQDDIEDWSUCUBP-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dioxolane ring and a butenoate group, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with but-2-enoic acid under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dioxolane ring and the ester group, which can undergo various chemical transformations. These transformations enable the compound to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl propionate
  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate is unique due to the presence of the but-2-enoate group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where the but-2-enoate functionality is required.

Properties

CAS No.

823192-45-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl but-2-enoate

InChI

InChI=1S/C10H16O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h4-5,8H,6-7H2,1-3H3

InChI Key

ZQDDIEDWSUCUBP-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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